molecular formula C6H10N2O6 B14002595 Methyl 4,4-dinitrovalerate CAS No. 6921-12-6

Methyl 4,4-dinitrovalerate

Cat. No.: B14002595
CAS No.: 6921-12-6
M. Wt: 206.15 g/mol
InChI Key: XJYBIOQYCBWSAV-UHFFFAOYSA-N
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Description

The presence of nitro groups typically confers high reactivity and sensitivity, making such compounds relevant in explosives research or polymer chemistry.

Properties

CAS No.

6921-12-6

Molecular Formula

C6H10N2O6

Molecular Weight

206.15 g/mol

IUPAC Name

methyl 4,4-dinitropentanoate

InChI

InChI=1S/C6H10N2O6/c1-6(7(10)11,8(12)13)4-3-5(9)14-2/h3-4H2,1-2H3

InChI Key

XJYBIOQYCBWSAV-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)OC)([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentanoic acid, 4,4-dinitro-, methyl ester typically involves the nitration of methyl pentanoate. The reaction is carried out under controlled conditions using a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions, including temperature and reaction time, are carefully monitored to ensure the selective nitration at the 4th position.

Industrial Production Methods

In an industrial setting, the production of pentanoic acid, 4,4-dinitro-, methyl ester may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Lactonization Reactions

Methyl 4,4-dinitrovalerate undergoes acid-catalyzed cyclization to form 4,4-dinitrovalerolactone. In Example IV of the patent :

  • Conditions : Heating with 45 mL dilute HCl (1:1) at 100°C for 30 minutes.

  • Outcome : Formation of a colorless oil, purified to yield crystalline lactone (m.p. 189–190°C).

Mechanism :

  • Protonation of the ester carbonyl activates the molecule.

  • Intramolecular nucleophilic attack by the hydroxyl group forms the lactone.

  • Ether extraction and vacuum distillation isolate the product .

Salt Formation with Alkali Metals

Reaction with sodium methylate (NaOMe) in methanol produces sodium salts. In Example V :

  • Conditions : this compound + NaOMe in methanol at 0–10°C.

  • Outcome : Precipitation of sodium methyl-4,4-dinitrobutyrate (yellow crystals, m.p. 166°C with decomposition).

Reaction ComponentQuantityYield
This compound57.2 g100%
Sodium methylate16 g28%

Comparative Reactivity in Alkaline Media

Ethyl and butyl analogs of this compound exhibit similar reactivity but differ in stability:

Ester DerivativeBase UsedProduct StabilityYield
Ethyl 4,4-dinitrovalerateNaOMeModerate9.5 g
Butyl 4,4-dinitrovalerateNaOMeLow6 g

Key Insight : Larger ester groups (e.g., butyl) reduce stability due to steric hindrance during salt formation .

Scientific Research Applications

Pentanoic acid, 4,4-dinitro-, methyl ester has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of pentanoic acid, 4,4-dinitro-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, altering the oxidative state of the target molecules. The ester group can undergo hydrolysis, releasing the active pentanoic acid derivative, which can further interact with biological pathways.

Comparison with Similar Compounds

Structural Analogs: Ester Derivatives

Table 1: Comparison of Nitro-Substituted Esters
Compound Name CAS RN Molecular Formula Substituents Key Suppliers
Ethyl 4,4-dinitrovalerate 6921-11-5 C₇H₁₀N₂O₆ Ethyl ester, 4,4-dinitro 4 suppliers
2,2,2-Trinitroethyl-4,4-dinitrovalerate - (ali-21) C₉H₁₁N₅O₁₀ Trinitroethyl ester N/A
Ethyl 4,4-dimethyl-2-pentynoate 226959-07-5 C₉H₁₄O₂ Ethyl ester, dimethyl, triple bond 1 supplier
Methyl vanillate 3943-74-6 C₉H₁₀O₄ Methyl ester, methoxy, hydroxyl 2 suppliers

Key Observations :

  • Ethyl 4,4-dinitrovalerate shares the dinitrovalerate backbone with the methyl analog but differs in the ester group (ethyl vs. methyl). This substitution may influence solubility, volatility, and synthetic accessibility .
  • 2,2,2-Trinitroethyl-4,4-dinitrovalerate (ali-21 ) contains three nitro groups on the ester substituent, likely increasing its impact sensitivity compared to methyl/ethyl derivatives.
  • Ethyl 4,4-dimethyl-2-pentynoate demonstrates how non-nitro substituents (dimethyl groups, triple bond) reduce reactivity but enhance stability .

Nitro-Substituted Energetic Compounds

Table 2: Impact Sensitivity of Nitro Compounds ( )
Compound ID Name Nitro Groups Sensitivity Profile*
ali-21 2,2,2-Trinitroethyl-4,4-dinitrovalerate 5 nitro High
ali-27 2,2,2-Trinitroethyl-4,4-dinitrohexanoate 5 nitro High
ali-22 Bis-(2,2-dinitropropyl) carbonate 4 nitro Moderate

*Sensitivity inferred from nitro group count and molecular structure.

Analysis :

  • Methyl 4,4-dinitrovalerate, with two nitro groups, is expected to exhibit lower impact sensitivity compared to ali-21 and ali-27, which have five nitro groups. This aligns with established trends where sensitivity increases with nitro group density .
  • The valerate backbone (five carbons) may offer better thermal stability than shorter-chain analogs like 4,4,4-trinitrobutyric anhydride (ali-26 ).

Physical and Chemical Properties

  • 4-Methylvaleric acid (CAS RN 646-07-1 ) lacks nitro groups but shares a valerate backbone. Its boiling point (200°C) and density (0.92 g/cm³) provide a baseline for comparing nitro-substituted derivatives, which likely exhibit higher density and lower volatility due to nitro groups.
  • Methyl vanillate (CAS RN 3943-74-6 ) highlights how ester substituents (e.g., methoxy, hydroxyl) reduce reactivity compared to nitro derivatives.

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